BenchChemオンラインストアへようこそ!

1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione

Medicinal chemistry Physicochemical profiling Lead optimization

1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione (CAS 779352-01-1) is a heterocyclic small molecule (C₁₀H₈F₃N₃O₃, MW 275.18 g/mol) belonging to the pyrido[2,3-d]pyrimidine-2,4,7-trione family. It features N1- and N3-methyl substituents and a C5-trifluoromethyl group that profoundly modulates both physicochemical properties and chemical reactivity compared to non-fluorinated analogs.

Molecular Formula C10H8F3N3O3
Molecular Weight 275.187
CAS No. 779352-01-1
Cat. No. B2499114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
CAS779352-01-1
Molecular FormulaC10H8F3N3O3
Molecular Weight275.187
Structural Identifiers
SMILESCN1C2=C(C(=CC(=O)N2)C(F)(F)F)C(=O)N(C1=O)C
InChIInChI=1S/C10H8F3N3O3/c1-15-7-6(8(18)16(2)9(15)19)4(10(11,12)13)3-5(17)14-7/h3H,1-2H3,(H,14,17)
InChIKeyILNSRYGZGNSKOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione (CAS 779352-01-1): Core Properties for Research Procurement


1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione (CAS 779352-01-1) is a heterocyclic small molecule (C₁₀H₈F₃N₃O₃, MW 275.18 g/mol) belonging to the pyrido[2,3-d]pyrimidine-2,4,7-trione family. It features N1- and N3-methyl substituents and a C5-trifluoromethyl group that profoundly modulates both physicochemical properties and chemical reactivity compared to non-fluorinated analogs . The compound exhibits a melting point of 173–174 °C (chloroform/hexane), a predicted density of 1.61±0.1 g/cm³, and a predicted pKa of 9.13±0.40 . Critically, it exists in a tautomeric equilibrium between the 2,4,7-trione form and the 7-hydroxy-2,4-dione form—a behavior evidenced by the interchangeable use of both nomenclatures under the same CAS registry .

Why 1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7-trione Cannot Be Replaced by Non-Fluorinated or Des-methyl Analogs


The presence of the 5-trifluoromethyl group in this compound is not a passive structural decoration—it fundamentally alters lipophilicity, electronic distribution, hydrogen-bonding capacity, and tautomeric preference relative to the non-fluorinated 1,3-dimethylpyrido[2,3-d]pyrimidine-2,4,7-trione (CAS 57821-20-2, MW 207.19, logP −1.07) [1] and the fully unsubstituted pyrido[2,3-d]pyrimidine-2,4,7-trione (CAS 258282-54-1, MW 179.13, logP −1.35) . The −CF₃ group withdraws electron density from the bicyclic core (reflected in the elevated pKa of 9.13 vs. predicted values for non-fluorinated congeners), which directly affects binding interactions in kinase active sites and influences the equilibrium between the 2,4,7-trione and 7-hydroxy tautomers . Substituting a non-fluorinated analog in a structure–activity relationship (SAR) study or a synthetic sequence that relies on the specific electronic and steric profile of the 5-CF₃ substituent would yield non-comparable results.

Quantitative Differentiation Evidence: 1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7-trione vs. Closest Analogs


Molecular Weight and Lipophilicity Shift vs. Non-Fluorinated 1,3-Dimethyl Analog (CAS 57821-20-2)

The target compound (MW 275.18 g/mol) carries a 5-trifluoromethyl substituent, increasing molecular weight by 68.0 g/mol (+32.8%) relative to 1,3-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione (CAS 57821-20-2, MW 207.19) . The logP of the non-fluorinated analog is −1.07 [1]; the −CF₃ group is predicted to increase logP by approximately +0.5 to +1.0 units (class-level estimate), shifting the compound into a more favorable lipophilicity range for membrane permeability. Density increases from 1.49 g/cm³ (non-fluorinated) [1] to 1.61±0.1 g/cm³ (target) , consistent with the additional mass and electron density of fluorine atoms.

Medicinal chemistry Physicochemical profiling Lead optimization

Thermal Stability (Melting Point) vs. Non-Fluorinated 1,3-Dimethyl Analog

The target compound exhibits a melting point of 173–174 °C (recrystallized from chloroform/hexane) . The non-fluorinated analog 1,3-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione (CAS 57821-20-2) has no published melting point in accessible vendor databases [1], suggesting it may be less crystalline or obtained as an amorphous solid under standard conditions. The sharp, well-defined melting range of the target compound indicates high crystallinity and purity, which are critical parameters for reproducible solid dispensing in high-throughput screening and for consistent thermodynamic solubility measurements.

Solid-state characterization Crystallinity Compound handling

Tautomeric Equilibrium: 2,4,7-Trione ⇌ 7-Hydroxy-2,4-dione Interconversion Unique to 5-CF₃ Substitution Pattern

Under the same CAS number (779352-01-1), the compound is interchangeably described as 1,3-dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione and 7-hydroxy-1,3-dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione across multiple vendor catalogs . This dual nomenclature reflects a genuine tautomeric equilibrium where the proton at N8 can migrate to the C7 carbonyl oxygen. The electron-withdrawing 5-CF₃ group stabilizes the enolate-like 7-hydroxy form by delocalizing negative charge, shifting the equilibrium relative to non-fluorinated pyrido[2,3-d]pyrimidine-2,4,7-triones. Non-fluorinated analogs (e.g., CAS 57821-20-2) lack this substituent-driven tautomeric bias and are described predominantly in the trione form [1].

Tautomerism Chemical biology Molecular recognition

Class-Level Kinase Inhibition Potential: Pyrido[2,3-d]pyrimidine-2,4,7-triones with 5-CF₃ as Privileged EGFR/L858R/T790M Scaffolds

Although direct enzymatic data for CAS 779352-01-1 are not publicly available, the pyrido[2,3-d]pyrimidine-2,4,7-trione core bearing a 5-trifluoromethyl group is a recognized privileged scaffold in kinase inhibitor design. In a closely related series, 2,5,8-trisubstituted pyrido[2,3-d]pyrimidines achieved EGFR kinase IC₅₀ values as low as 2 nM [1]. Furthermore, a pyrido[2,3-d]pyrimidine-based series (compounds A1–A15) designed as EGFRL858R/T790M inhibitors demonstrated that the pyrido[2,3-d]pyrimidine-2,4,7-trione core is a viable template for achieving nanomolar potency against the clinically relevant T790M gatekeeper mutant [2]. The 5-CF₃ substituent on the target compound occupies a position that SAR studies have identified as critical for modulating selectivity between wild-type and mutant EGFR [2]. Non-fluorinated 1,3-dimethyl analogs (CAS 57821-20-2) lack this key pharmacophoric feature and are not reported in the same kinase inhibition context.

Kinase inhibition EGFR T790M Anticancer drug discovery

Procurement-Driven Application Scenarios for 1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7-trione


Kinase Inhibitor Medicinal Chemistry: Starting Scaffold for EGFR T790M Mutant-Selective Lead Optimization

Medicinal chemistry teams pursuing irreversible or reversible EGFR inhibitors targeting the T790M resistance mutation can deploy CAS 779352-01-1 as a core scaffold for focused library synthesis. The 5-CF₃ group provides the electron-withdrawing character and lipophilicity required to engage the hydrophobic back pocket adjacent to the gatekeeper residue, as demonstrated in structurally related pyrido[2,3-d]pyrimidine-2,4,7-trione series that achieve IC₅₀ values in the low nanomolar range against EGFRL858R/T790M [1]. The N1 and N3 methyl groups preclude off-target hydrogen bonding at the hinge region, while the unsubstituted N8 position offers a vector for acrylamide warhead installation for covalent targeting of Cys797. Scaffold-hopping from the non-fluorinated analog (CAS 57821-20-2) to this 5-CF₃ derivative is a chemically rational step to improve target residence time and selectivity.

Tautomerism-Dependent Biophysical Assay Development and Computational Docking Studies

The compound's well-characterized tautomeric equilibrium between the 2,4,7-trione and 7-hydroxy-2,4-dione forms makes it an ideal probe for studying how tautomer populations influence target binding kinetics. Biophysical assay groups (SPR, ITC, TSA) can use this compound to calibrate the impact of hydrogen-bond donor/acceptor switching on binding thermodynamics. Computational chemists can benchmark quantum mechanical (DFT) or hybrid QM/MM methods for predicting tautomer ratios in heterocyclic inhibitor scaffolds, using the experimentally observed dual-nomenclature behavior as a validation endpoint. The non-fluorinated analog does not exhibit comparable tautomeric ambiguity and is unsuitable for these studies.

Synthetic Intermediate for 8-Substituted Pyrido[2,3-d]pyrimidine-2,4,7-trione Libraries

CAS 779352-01-1 bears a free N8–H position, making it a direct precursor for N8-alkylation, arylation, or benzylation reactions to generate diverse 8-substituted analogs. The 8-(2,6-difluorobenzyl) derivative has been cataloged as a follow-on research compound built from this core [2]. The crystalline nature of the starting material (mp 173–174 °C) facilitates accurate stoichiometric control in parallel synthesis workflows. Procurement of the 5-CF₃-bearing intermediate, rather than the non-fluorinated version, ensures that all downstream library members inherit the pharmacophoric trifluoromethyl group without requiring a late-stage fluorination step.

Analytical Reference Standard for Fluorinated Heterocycle Purity and Stability Studies

With its sharp melting point (173–174 °C) , well-defined molecular ion (exact mass 275.051776 g/mol), and GHS-classified hazard profile (H302, H315, H319, H335) , this compound is suited as an internal reference standard for HPLC-MS method development targeting fluorinated pyridopyrimidine libraries. Its distinct retention time shift relative to non-fluorinated analogs (predicted ΔlogP +0.5–1.0) provides a practical system suitability check for chromatographic separation of fluorinated from non-fluorinated congeners in reaction monitoring.

Quote Request

Request a Quote for 1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.